2-(Methoxymethyl)pyridin-4-amine is a chemical compound classified as a pyridine derivative. It contains a methoxymethyl group attached to the nitrogen atom at the 2-position of the pyridine ring and an amino group at the 4-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving reactions with substituted pyridine derivatives. Its structural characteristics and reactivity make it a subject of interest in organic chemistry research.
2-(Methoxymethyl)pyridin-4-amine falls under the category of amines and pyridine derivatives, which are known for their diverse biological activities and utility in various chemical reactions.
The synthesis of 2-(Methoxymethyl)pyridin-4-amine can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of protective groups may also be necessary during some synthetic steps to prevent unwanted side reactions.
The molecular formula for 2-(Methoxymethyl)pyridin-4-amine is . It features a pyridine ring with a methoxymethyl substituent at one nitrogen atom and an amino group at another position.
2-(Methoxymethyl)pyridin-4-amine participates in several chemical reactions:
The specific conditions for these reactions vary based on the desired product and may involve different solvents, temperatures, and catalysts to achieve optimal results.
The mechanism of action for 2-(Methoxymethyl)pyridin-4-amine often involves its interaction with biological targets through hydrogen bonding or coordination with metal ions due to its amino group. This interaction can influence various biochemical pathways, making it a candidate for pharmacological applications.
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic uses for 2-(Methoxymethyl)pyridin-4-amine .
2-(Methoxymethyl)pyridin-4-amine has potential applications in:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
The methoxymethyl modification of 2-aminopyridine significantly enhances blood-brain barrier (BBB) penetration and isoform selectivity in neurological targets, particularly neuronal nitric oxide synthase (nNOS). nNOS catalyzes nitric oxide (NO) production in the central nervous system, and its dysregulation contributes to neurotoxicity in Alzheimer’s disease, Parkinson’s disease, and stroke. Inhibitors featuring the 2-(methoxymethyl)pyridin-4-amine scaffold demonstrate:
Table 1: Pharmacological Profile of nNOS Inhibitors Featuring 2-(Methoxymethyl)pyridin-4-amine
Derivative Structure | Kᵢ (nM) hnNOS | Selectivity (hn/he) | Permeability (Papp × 10⁻⁶ cm/s) | Efflux Ratio |
---|---|---|---|---|
Difluorobenzene-azetidine | 19 | 1,075 | 13.7 | 0.48 |
Monofluorobenzene-pyridine | 30 | 2,799 | 8.2 | 5.9 |
Unsubstituted 2-aminopyridine | 48 | 388 | <2.0 | Not reported |
Within aminopyridine therapeutics, 2-(methoxymethyl)pyridin-4-amine occupies a niche between rigid, planar scaffolds (e.g., 4-aminopyridine in multiple sclerosis drugs) and flexible, lipophilic analogs. Key differentiators include:
Table 2: Physicochemical Comparison with Key Aminopyridine Scaffolds
Compound | Molecular Weight (g/mol) | Melting Point (°C) | cLogP | Hydrogen Bond Donors | TPSA (Ų) |
---|---|---|---|---|---|
2-(Methoxymethyl)pyridin-4-amine | 138.17 | 88–92 [10] | 0.82 | 1 | 52.0 |
4-Aminopyridine | 94.11 | 158–159 | -0.61 | 1 | 38.9 |
2-Methoxypyridin-4-amine | 124.14 | 90–94 [10] | 0.49 | 1 | 49.4 |
2-Amino-4-methoxypyridine | 124.14 | Not reported | 0.49 | 1 | 49.4 |
Despite its promise, fundamental gaps limit the scaffold’s translation:
Table 3: Key Research Gaps and Proposed Solutions
Research Gap | Impact on Therapeutic Utility | Prioritization Level |
---|---|---|
Limited data on kinase inhibition (VEGFR-2, tubulin) | Missed opportunities in oncology/angiogenesis | High |
Lack of C5/C6-functionalized derivatives | Restricted SAR for sterically demanding targets | Medium |
Unknown PK/PD in complex CNS disease models | Unpredictable efficacy in neurodegeneration | High |
Insufficient co-crystal structures with non-NOS targets | Rational design barriers | Medium |
Concluding Remarks2-(Methoxymethyl)pyridin-4-amine merges the proven target engagement of aminopyridines with enhanced pharmacokinetics, positioning it as a privileged scaffold in CNS drug discovery. Its methoxymethyl group uniquely balances lipophilicity, hydrogen-bonding, and metabolic stability—addressing historical limitations of unsubstituted analogs. However, the scaffold’s potential remains underutilized due to narrow target profiling and synthetic accessibility constraints. Future research must prioritize structural diversification (e.g., late-stage C–H functionalization), expansion to non-neurological targets like tyrosine kinases, and high-resolution co-crystallography to unlock its full therapeutic value.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7